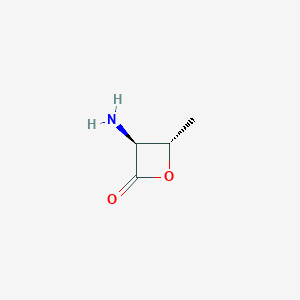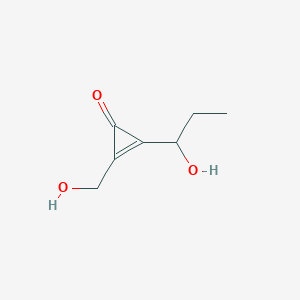
2-Amino-4-fluoro-3-methylphenol
Vue d'ensemble
Description
2-Amino-4-fluoro-3-methylphenol, commonly referred to as AFMP, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a molecular weight of 160.12 g/mol and a melting point of 130°C. AFMP is a relatively new compound, first synthesized in the late 1990s, and is used in a variety of research and laboratory applications.
Applications De Recherche Scientifique
Synthesis and Polymer Application
Synthesis and Characterization of Polyphenols : Research by Kaya, Kamaci, and Arican (2012) focused on the synthesis of phenolic monomers derived from 4-fluorobenzaldehyde and aromatic amino phenols, including compounds related to 2-Amino-4-fluoro-3-methylphenol. These monomers were then polymerized to study their thermal stability, optical, electrochemical properties, and conductivity. The study provided insights into how the electron-donating methyl group affects the physical properties of the resulting polyphenols (Kaya, Kamaci, & Arican, 2012).
Cancer Research and Drug Design
Antitumor Properties : A study by Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, highlighting the role of fluorine atoms in metabolic stability and the potential of amino acid prodrugs to overcome solubility limitations. This research is significant for drug design, particularly in developing therapies for breast and ovarian cancers (Bradshaw et al., 2002).
Photodegradation Studies
Photoconversion in Water : The photodegradation of methylphenols, including compounds similar to this compound, was investigated by Sokolova et al. (2006). This study examined the effects of UV radiation from different sources on these compounds in water, revealing the impact of medium acidity and oxygen on their photoconversion efficiency (Sokolova et al., 2006).
Fluorescent Sensing for Metal Ions
Fluorescent Sensor for Al3+ Detection : Ye et al. (2014) developed an o-aminophenol-based fluorogenic chemosensor exhibiting high selectivity and sensitivity toward Al3+, demonstrating potential applications in bio-imaging and environmental monitoring. This sensor's ability to detect Al3+ ions at parts per billion levels underscores its utility in sensitive analytical applications (Ye et al., 2014).
Chemical Biology and Fluorescent Amino Acids
Versatile Building Blocks for Chemical Biology : Cheng et al. (2020) discussed the significance of fluorescent amino acids in chemical biology, highlighting their use in non-invasive studies of biological systems. This review emphasized the design and synthesis of fluorescent amino acids, showcasing their integration into peptides and proteins for studying biological processes with high spatial resolution (Cheng et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Amino-4-fluoro-3-methylphenol, also referred to as 5-fluoro-2-hydroxyaniline , is a complex compound with a primary amine and a fluorine substituent at 2- and 4-positions It’s known that the amine and hydroxy groups in this compound can coordinate to a metal centre to form 5-membered ring complexes .
Mode of Action
The compound’s ability to form 5-membered ring complexes with metal centres suggests that it may interact with its targets through coordination chemistry . This interaction could potentially alter the function or activity of the target, leading to downstream effects.
Result of Action
Its ability to form 5-membered ring complexes with metal centres suggests that it may have the potential to alter the function or activity of these centres, leading to downstream molecular and cellular effects .
Propriétés
IUPAC Name |
2-amino-4-fluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFMGGDAQVECRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)







![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)


